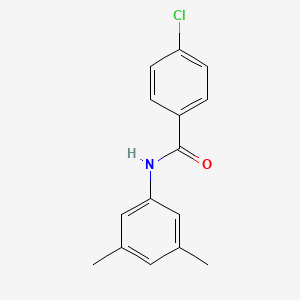

4-chloro-N-(3,5-dimethylphenyl)benzamide

Description

Overview of Benzamide (B126) Scaffold Significance in Medicinal Chemistry and Chemical Biology

The benzamide scaffold, characterized by a benzene (B151609) ring attached to a carboxamide functional group, is a cornerstone in medicinal chemistry and chemical biology. ontosight.ai This structural motif is prevalent in a vast array of biologically active compounds and approved pharmaceutical agents. mdpi.com The versatility of the benzamide core allows it to interact with a wide range of biological targets through mechanisms like hydrogen bonding, π-π stacking, and hydrophobic interactions, making it a "privileged scaffold" in drug design. mdpi.com

Benzamide derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govnih.govniscpr.res.in Approximately 25% of active pharmaceutical ingredients feature an amide scaffold, underscoring its importance. rsc.org The ability to readily modify the benzene ring and the amide nitrogen with various substituents allows chemists to fine-tune the compound's pharmacokinetic and pharmacodynamic profiles, leading to the development of potent and selective therapeutic agents. ontosight.airsc.org Its role as a building block for synthesizing diverse pharmaceuticals continues to drive significant research interest. ontosight.ai

Historical Context of N-Aryl Amides in Structure–Activity Relationship Studies

The study of N-aryl amides has been historically pivotal in the development of structure-activity relationship (SAR) principles. SAR explores the link between a molecule's chemical structure and its biological activity, a concept that dates back to the work of Crum Brown and Fraser in the 19th century. google.com Early investigations into N-aryl amides revealed that the nature, position, and steric and electronic effects of substituents on both the N-aryl and benzoyl portions of the molecule could dramatically alter their biological effects. google.com

For instance, research into N-acylarylhydroxylamines, a class of N-aryl amides, demonstrated that structural features such as the size of the aryl group and the position of the acyl group are critical determinants of their oncogenic potential. dcu.ie Over the years, systematic modifications of the N-aryl amide structure have allowed medicinal chemists to build robust SAR models. These models guide the rational design of new compounds with improved potency and selectivity, a foundational practice in modern drug discovery. google.com The synthesis and evaluation of numerous analogues have led to a deeper understanding of how linker length, flexibility, and hydrogen bonding capabilities modulate the potency of these compounds as receptor antagonists. uni.lu

Current Research Landscape Pertaining to Halogenated Benzamide Analogues

In the current chemical research landscape, halogenated benzamide analogues represent a particularly active area of investigation. The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the benzamide scaffold is a common strategy to enhance a compound's therapeutic properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

For a long time, halogens were used primarily for their steric effects, but there is now a greater appreciation for their ability to form "halogen bonds." This is a type of noncovalent interaction where the halogen atom acts as an electrophilic center, which can contribute favorably to the stability of a ligand-target complex. Current research focuses on leveraging these properties to design highly specific and potent inhibitors for various targets, including protein kinases. The synthesis of novel halogen-containing benzamides and the structural analysis of their interactions with biological macromolecules continue to be a fruitful field, providing insights for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(3,5-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-10-7-11(2)9-14(8-10)17-15(18)12-3-5-13(16)6-4-12/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHLIMJZJKUOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275848 | |

| Record name | 4-Chloro-N-(3,5-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127292-04-0 | |

| Record name | 4-Chloro-N-(3,5-dimethylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127292-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-(3,5-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization in Research of 4 Chloro N 3,5 Dimethylphenyl Benzamide

Application of X-ray Diffraction for Solid-State Molecular Structure Elucidation

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular forces that govern the crystal lattice.

X-ray crystallographic studies of 4-chloro-N-(3,5-dimethylphenyl)benzamide reveal specific details about its molecular geometry. The molecule is not planar, with the two aromatic rings—the 4-chlorobenzoyl group and the 3,5-dimethylphenyl group—being twisted with respect to the central amide linkage. nih.gov

One of the methyl groups on the 3,5-dimethylphenyl ring is positioned syn to the N-H bond of the amide, while the other methyl group is in an anti position. nih.gov The N-H and C=O bonds within the amide linkage adopt an anti conformation relative to each other. nih.gov

Interactive Table 1: Selected Dihedral Angles in this compound

| Interacting Planes | Dihedral Angle (°) |

| Amide Group and Benzoyl Ring | 15.8 (2) |

| Amide Group and Aniline (B41778) Ring | 27.2 (2) |

| Benzoyl Ring and Aniline Ring | 11.5 (1) |

The stability of the crystal lattice of this compound is significantly influenced by intermolecular hydrogen bonds. The primary interaction observed is a classical N—H⋯O hydrogen bond. nih.gov In this interaction, the hydrogen atom of the amide group (N-H) acts as a hydrogen bond donor, while the oxygen atom of the carbonyl group (C=O) of an adjacent molecule serves as the acceptor.

Interactive Table 2: Hydrogen Bond Geometry in this compound

| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| N—H⋯O | 0.86 (1) | 2.04 (2) | 2.862 (5) | 160 (4) |

| D = Donor atom, H = Hydrogen atom, A = Acceptor atom |

Sophisticated Spectroscopic Techniques for Structural Confirmation and Purity Assessment in Research Contexts

While X-ray diffraction provides a detailed picture of the solid-state structure, spectroscopic techniques are essential for confirming the molecular structure in solution and for assessing the purity of the synthesized compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Although specific spectral data for this compound is not detailed in the provided search results, the characterization of this compound would invariably involve these techniques. nih.govnih.gov

In a typical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the aromatic protons on the two different rings, the N-H proton of the amide, and the protons of the two methyl groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity and relative number of protons in the molecule.

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the carbons attached to the chlorine and nitrogen atoms, and the various aromatic and methyl carbons would provide further confirmation of the molecular framework. For instance, in a related compound, 4-chloro-N,N-diphenylbenzamide, the carbonyl carbon appears at a chemical shift of approximately 169.64 ppm, while carbons attached to the nitrogen and chlorine atoms are observed around 143.81 ppm and 136.44 ppm, respectively.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands that confirm its identity. nih.govnih.gov

Key expected vibrational frequencies would include:

N-H Stretching: A sharp absorption band typically in the region of 3300-3500 cm⁻¹, corresponding to the N-H bond of the secondary amide.

C=O Stretching: A strong absorption band, characteristic of the amide carbonyl group, usually found between 1630 and 1680 cm⁻¹. In a similar molecule, 4-chloro-N,N-diphenylbenzamide, this band appears at 1651.01 cm⁻¹.

Aromatic C-H Stretching: These absorptions typically appear above 3000 cm⁻¹.

C-N Stretching: This vibration for the amide group would be expected in the region of 1200-1350 cm⁻¹. researchgate.net

C-Cl Stretching: A band in the lower frequency region of the spectrum, often around 700-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

The molecular weight of this compound is 259.72 g/mol . nih.gov In a mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at or near this m/z value. The presence of a chlorine atom would be indicated by an isotopic peak ([M+2]⁺) with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion under mass spectrometric conditions would likely involve cleavage of the amide bond. Common fragmentation pathways for benzamides include the loss of the amino-containing group to form a stable benzoyl cation. researchgate.net For this specific compound, this would correspond to the formation of the 4-chlorobenzoyl cation. Further fragmentation of the aromatic rings could also be observed.

Computational Chemistry and Molecular Modeling Investigations of 4 Chloro N 3,5 Dimethylphenyl Benzamide

Molecular Docking Studies on Potential Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 4-chloro-N-(3,5-dimethylphenyl)benzamide, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity.

Prediction of Binding Modes and Affinities

While specific docking studies on this compound are not extensively documented in publicly available literature, the binding modes of numerous benzamide (B126) analogues have been investigated against various protein targets. These studies reveal that the benzamide scaffold is a versatile pharmacophore capable of interacting with a diverse range of enzymes and receptors.

For instance, molecular docking studies of benzamide derivatives as inhibitors of enzymes like glucokinase have shown that the molecule can orient itself within the active site to form key interactions. nih.gov The docking energy, a measure of the binding affinity, can be calculated to rank different compounds. For example, in a screening of benzamide derivatives against Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), a drug candidate was identified with a docking energy of -4.82 Kcal/mol, indicating favorable binding. scialert.net

In the context of this compound, the chlorine atom on the benzoyl ring and the dimethylphenyl group are expected to play crucial roles in defining its binding orientation and affinity. The chlorine atom can participate in halogen bonding or hydrophobic interactions, while the dimethylphenyl moiety can fit into hydrophobic pockets within a target's active site. The amide linkage is a key feature, often involved in forming hydrogen bonds with the protein backbone or specific amino acid residues. researchgate.net

Table 1: Predicted Binding Affinities of Benzamide Analogues against Various Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Benzamide Derivatives | Glucokinase | -5.0 to -8.5 |

| Benzamide Derivatives | PfDHODH | -4.0 to -6.0 |

| Substituted Benzamides | Acetylcholinesterase (AChE) | -8.0 to -11.6 |

| Substituted Benzamides | Beta-secretase 1 (BACE1) | -7.5 to -8.9 |

Note: The data in this table is illustrative and based on studies of various benzamide analogues, not specifically this compound.

Identification of Key Residues in Ligand-Protein Recognition

A critical outcome of molecular docking is the identification of key amino acid residues that are essential for the recognition and binding of a ligand. For benzamide derivatives, studies have consistently highlighted the importance of hydrogen bonds and hydrophobic interactions.

For example, in the active site of the FtsZ protein, a target for antibacterial agents, benzamide inhibitors have been shown to form crucial hydrogen bond interactions with residues such as Val 207, Asn 263, and Leu 209. tandfonline.comnih.gov Similarly, in studies of benzamide derivatives as glucokinase activators, interactions with residues like ARG63 and TYR214, including π-π stacking, were found to be significant. nih.gov

For this compound, it is hypothesized that the amide group's carbonyl oxygen and N-H group would act as hydrogen bond acceptors and donors, respectively. The aromatic rings would likely engage in π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket of a potential target protein. The specific residues involved would, of course, depend on the particular protein being investigated.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target.

Analysis of Ligand-Target Complex Dynamics in Solution

Studies on benzamide analogues have utilized MD simulations to confirm the stability of docked complexes. For instance, a 15 ns MD simulation was used to validate the stability of a benzamide-FtsZ protein complex. tandfonline.comnih.gov Such simulations can reveal whether the key interactions predicted by docking are maintained over time, thus providing greater confidence in the proposed binding mode. The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms during the simulation can quantify the stability of the complex.

Elucidation of Conformational Landscapes

Beyond assessing complex stability, MD simulations can explore the conformational landscape of this compound itself. The molecule possesses several rotatable bonds, and its three-dimensional shape can influence its biological activity. Theoretical and NMR studies on substituted benzamides have shown that they can exist in different conformational equilibria, for instance, between cis and trans conformers with respect to the amide bond. nih.gov

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. This information is crucial for understanding which shape the molecule is likely to adopt when approaching and binding to a target. Conformational analysis of benzamide-based foldamers has demonstrated their ability to mimic secondary protein structures like α-helices, highlighting the importance of understanding their conformational preferences. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For benzamide analogues, 3D-QSAR studies have been successfully applied to guide the design of more potent compounds. nih.gov These models are built using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds.

A typical 3D-QSAR study involves aligning a series of benzamide analogues and calculating various molecular descriptors, such as steric and electrostatic fields. Statistical methods like Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity.

For example, a 3D-QSAR model developed for a series of benzamide derivatives as FtsZ inhibitors yielded a good correlation coefficient (R² = 0.8319), indicating a strong predictive ability. tandfonline.comnih.gov Such models can generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. This provides clear guidance for medicinal chemists on how to modify the structure of this compound to enhance its desired biological effect. The results of QSAR studies on substituted benzamides have indicated that topological descriptors and molecular connectivity indices can effectively model their antimicrobial activity. nih.gov

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of compounds like this compound is rooted in the field of Quantitative Structure-Activity Relationship (QSAR) studies. QSAR modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chalcogen.ronih.gov This methodology is widely employed in drug discovery and medicinal chemistry to guide the design of new, more potent molecules and to screen virtual libraries of compounds for potential antimicrobial or other therapeutic properties. nih.gov

The process begins with a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 or EC50 values). nih.gov For each molecule in the series, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. researchgate.net Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a model that links the descriptors to the observed activity. chalcogen.roresearchgate.net

The robustness and predictive power of a QSAR model are evaluated through rigorous internal and external validation techniques. nih.gov A statistically significant model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net While specific QSAR models exclusively for this compound are not detailed in available literature, the principles are broadly applied to N-aryl amide and benzamide derivatives to explore activities such as antibacterial, antifungal, and herbicidal effects. chalcogen.romdpi.comcyberleninka.ru

Identification of Physicochemical Descriptors Influencing Activity

In QSAR studies of benzamide derivatives and related compounds, the identification of relevant physicochemical descriptors is crucial for understanding the structural requirements for biological activity. chalcogen.ro These descriptors can be broadly categorized into electronic, steric, lipophilic, and topological properties. The goal is to find which of these properties have the most significant correlation with the biological endpoint being studied. nih.gov

For antimicrobial N-arylcinnamamides, a related class of compounds, lipophilicity (experimentally determined or calculated as log P) has been shown to be a key factor, along with electron-withdrawing properties of substituents on the anilide ring. mdpi.com Quantum chemical descriptors, often derived from Density Functional Theory (DFT) calculations, provide insight into the electronic characteristics of the molecules. researchgate.net These can include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and molecular polarizability. chalcogen.ro

Topological and connectivity indices are also frequently employed. These descriptors encode information about the size, shape, and degree of branching in a molecule. nih.gov Studies on various bioactive compounds have shown that descriptors related to electronegativity, polarizability, connectivity, and van der Waals properties are often included in successful QSAR models. nih.gov

Table 1: Common Physicochemical Descriptors in QSAR Studies

| Descriptor Category | Examples | Significance |

|---|---|---|

| Lipophilic | Log P (Partition Coefficient) | Governs membrane permeability and transport to the site of action. |

| Electronic | HOMO/LUMO Energy, Dipole Moment | Relates to chemical reactivity and intermolecular interactions. |

| Steric/Topological | Molar Refractivity, Molecular Weight, Connectivity Indices | Describes molecular size, shape, and bulk, which influence receptor binding. |

| Quantum Chemical | Total Energy, Surface Tension | Provides detailed information on electronic structure and intermolecular forces. |

Density Functional Theory (DFT) Applications for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular geometry, and spectroscopic properties of molecules like this compound. researchgate.netdntb.gov.ua DFT calculations, often using functionals like B3LYP, can provide highly accurate predictions of various molecular properties that are in good agreement with experimental data. nih.gov These theoretical investigations are invaluable for understanding the fundamental relationship between a molecule's structure and its chemical behavior and for interpreting experimental spectra.

Optimized Molecular Geometries and Vibrational Frequencies

DFT calculations are employed to determine the most stable three-dimensional conformation of a molecule, known as its optimized geometry. nih.gov For this compound, X-ray crystallography has revealed key structural features. The molecule is not planar; the amide group forms dihedral angles of 15.8° and 27.2° with the benzoyl and aniline (B41778) rings, respectively. nih.gov The dihedral angle between the two aromatic rings is 11.5°. nih.gov Such computational geometry optimizations can explore conformational possibilities and identify the lowest energy structure.

Once the geometry is optimized, the same DFT methods can be used to calculate the molecule's vibrational frequencies. nih.gov These theoretical frequencies correspond to the fundamental modes of vibration, which are observed experimentally in Infrared (IR) and Raman spectroscopy. esisresearch.org Comparing the calculated vibrational spectrum with the experimental one allows for a detailed and confident assignment of the observed spectral bands to specific molecular motions, such as C=O stretching, N-H bending, or C-Cl stretching.

Table 2: Selected Experimental and Theoretical Vibrational Frequencies for Benzamide-Related Structures

| Vibrational Assignment | Typical Experimental Range (cm⁻¹) | Example Theoretical Value (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretching | 3200-3400 | ~3450 | |

| C-H Stretching (Aromatic) | 3000-3100 | ~3081 | |

| C=O Stretching | 1650-1690 | ~1691 | |

| C-C Stretching (Aromatic Ring) | 1580-1600 | ~1592 | |

| C-N Stretching | 1250-1350 | ~1259 |

Theoretical Calculation of NMR Chemical Shifts

Theoretical calculations are also a powerful tool for predicting and interpreting Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is widely used for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. unn.edu.ng

The process involves first optimizing the molecular geometry of this compound using a suitable DFT method and basis set. unn.edu.ng Then, the GIAO calculation is performed on this optimized structure to yield theoretical chemical shifts. These calculated values are often linearly correlated with experimental shifts to correct for systematic errors arising from the chosen theoretical level and the effects of solvent, which are not always perfectly modeled. unn.edu.ng This combined experimental and theoretical approach aids in the unambiguous assignment of complex NMR spectra. For instance, calculations for a related compound, 4-chloro-N,N-diphenylbenzamide, showed that the calculated ¹³C shift for the carbonyl carbon matched well with the experimental value, confirming its chemical environment.

Table 3: Comparison of Experimental and Theoretical NMR Chemical Shifts

| Nucleus | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹³C (Carbonyl C=O) | Data specific to this compound required | Calculation specific to this compound required |

| ¹³C (Aromatic C-Cl) | Data specific to this compound required | Calculation specific to this compound required |

| ¹H (Amide N-H) | Data specific to this compound required | Calculation specific to this compound required |

| ¹H (Aromatic) | Data specific to this compound required | Calculation specific to this compound required |

Preclinical Biological Activity Spectrum and Mechanistic Elucidation of 4 Chloro N 3,5 Dimethylphenyl Benzamide

Antimicrobial Research Investigations

While direct antimicrobial studies on 4-chloro-N-(3,5-dimethylphenyl)benzamide are not extensively detailed in the surveyed literature, research on structurally similar benzamide (B126) and N-aryl amide derivatives provides insight into the potential antimicrobial profile of this chemical class. The general structure, featuring a substituted benzoyl group linked to an aniline (B41778) moiety via an amide bond, is a common scaffold in the development of new antimicrobial agents. nanobioletters.commdpi.com

Investigations into various benzamide derivatives have demonstrated a spectrum of antibacterial activity. For instance, studies on N-phenylbenzamides have confirmed their ability to inhibit the growth of both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. mdpi.com The presence of halo-substituents on the benzamide structure has been noted to slightly enhance antibacterial effects compared to unsubstituted parent compounds. mdpi.com

In a study of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which share the chloro-benzamide feature, derivatives showed potent bactericidal effects against multiple clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, compounds such as 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide were effective against MRSA, demonstrating that this chemical class can target clinically significant resistant pathogens. nih.gov Further research on derivatives of 4-chloro-3,5-dimethyl phenol, a potential precursor to the title compound, showed antibacterial properties against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. researchgate.net

Table 1: Examples of In Vitro Antibacterial Activity of Related Benzamide Derivatives

| Compound Class | Bacterial Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N-phenylbenzamides | Staphylococcus aureus (Gram+), Escherichia coli (Gram-) | Showed inhibitory activity; halo-substituents slightly increased potency. | mdpi.com |

| 4-chloro-2-hydroxy-N-[...]benzamides | Methicillin-resistant Staphylococcus aureus (MRSA) (Gram+) | Demonstrated potent, concentration-dependent bactericidal effects. | nih.gov |

The benzamide scaffold is a recurring motif in the design of novel antifungal agents. mdpi.comresearchgate.net Research into N-phenylbenzamides has shown that these compounds can inhibit the growth of fungi like Candida albicans. mdpi.com

The development of more complex benzamide derivatives has yielded compounds with significant antifungal action against a range of plant pathogenic fungi. For example, a series of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed that the inclusion of a chlorine atom on the benzene (B151609) ring markedly improved antifungal activity. researchgate.net Similarly, certain N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives displayed excellent potential against Candida albicans and Aspergillus niger. tandfonline.com Another study on 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives reported good to moderate activity against five plant pathogenic fungi, with one derivative showing efficacy superior to the commercial fungicide boscalid (B143098) against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum. nih.gov

These findings collectively suggest that the 4-chloro-benzamide structure, as present in this compound, is a favorable feature for conferring antifungal properties, although direct testing on the specific compound is required for confirmation.

Anticancer Research Properties in Preclinical Models

The anticancer potential of benzamide derivatives has been a subject of significant research interest. Studies indicate that this class of compounds can exert cytotoxic effects against various human cancer cell lines, including both hematological malignancies and solid tumors.

While direct cytotoxicity data for this compound is limited, a closely related and more complex derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, known as compound (S)-1 or RS4690, has been evaluated. nih.gov This compound, which incorporates the specific 3,5-dimethylphenyl group, demonstrated inhibitory effects on the growth of human colon carcinoma cell lines. nih.gov

Specifically, compound (S)-1 inhibited the growth of HCT116 cells (colon carcinoma) with a half-maximal effective concentration (EC₅₀) value of 7.1 ± 0.6 µM. nih.gov The racemic mixture of this compound was also tested against other colon cancer cell lines, SW680 and SW620. nih.gov Other research has highlighted the broad anticancer potential of the benzamide scaffold. For example, a novel benzamide derivative, VKNG-2, was studied in the context of overcoming multidrug resistance in colon cancer cell lines. nih.gov Furthermore, various substituted N-aryl benzamides have been assessed against gastric (AGS), liver (Hep-G2), and breast (MCF-7) cancer cell lines, with some derivatives showing notable cytotoxic effects. semanticscholar.org

Table 2: Examples of Cytotoxicity of a Related Derivative in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Cytotoxicity (EC₅₀/IC₅₀) | Reference(s) |

|---|---|---|---|---|

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(...)-1H-indole-2-carboxamide | HCT116 | Colon Carcinoma | 7.1 ± 0.6 µM | nih.gov |

| 3-(...)-2-(...)-guanidine derivative (Compound 30) | HCT-116 | Colon Cancer | IC₅₀ = 8 µM | mdpi.com |

| 4-(3-fluorophenyl)-...-pyrimidine-5-carboxamide (Compound 5) | AGS | Gastric Cancer | IC₅₀ = 9.9 µM | semanticscholar.org |

Multicellular tumor spheroids are three-dimensional (3D) cell culture models that more closely mimic the microenvironment of solid tumors compared to traditional 2D cell cultures. nih.gov A review of the available scientific literature did not yield specific studies evaluating the activity of this compound or its immediate derivatives in multicellular spheroid models. Research in this area has been conducted on other, structurally distinct chemical classes. mdpi.com

Enzyme Inhibition Studies

The ability of benzamide derivatives to act as enzyme inhibitors is a key aspect of their therapeutic potential. Research has identified specific molecular targets for compounds structurally related to this compound.

A significant finding involves the derivative (S)-5-Chloro-3-((3,5-dimethylphenyl )sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690). This compound, containing the 3,5-dimethylphenyl moiety, was identified as a selective inhibitor of Dishevelled 1 (DVL1). nih.gov DVL1 is a critical protein in the WNT signaling pathway, which is often dysregulated in cancer. nih.gov The enantiomer (S)-1 of this compound inhibited DVL1 with a half-maximal effective concentration (EC₅₀) of 0.49 ± 0.11 μM. nih.gov

Other studies on different benzamide derivatives have revealed additional enzyme-inhibitory activities. For example, the novel benzamide derivative VKNG-2 was found to be an inhibitor of the ATP-binding cassette transporter ABCG2, which is involved in multidrug resistance in cancer. nih.gov Furthermore, a series of 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives were designed as potential inhibitors of histone deacetylase (HDAC), an enzyme class implicated in both cancer and fungal pathogenesis. nih.gov

Table 3: Examples of Enzyme Inhibition by Related Benzamide Derivatives

| Compound/Derivative | Enzyme/Protein Target | Biological Context | Key Finding (EC₅₀/Activity) | Reference(s) |

|---|---|---|---|---|

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(...)-1H-indole-2-carboxamide | Dishevelled 1 (DVL1) | WNT Signaling / Cancer | EC₅₀ = 0.49 ± 0.11 µM | nih.gov |

| VKNG-2 | ABCG2 Transporter | Cancer Multidrug Resistance | Restores efficacy of chemotherapeutic drugs in resistant colon cancer cells. | nih.gov |

Kinase Inhibition Profiling and Specificity

Research into the biological activity of 4-chloro-N-phenyl benzamide derivatives has identified this class of molecules as inhibitors of p38α mitogen-activated protein kinase (MAPK). The p38 MAPK family is involved in cellular responses to inflammatory cues and stress. Specifically, the p38α isoform is considered a major factor in proinflammatory responses. Derivatives related to this compound have been evaluated for their potential to inhibit this kinase, which is a target for developing treatments for various inflammatory diseases and cancer.

Tyrosinase Inhibitory Activity and Kinetic Mechanisms

Currently, public-domain research data does not provide specific information on the tyrosinase inhibitory activity or the kinetic mechanisms for this compound.

Antidiabetic Enzyme Inhibition (e.g., α-glucosidase, α-amylase)

There is no specific information available in the public research domain regarding the antidiabetic enzyme inhibition properties of this compound, including its effects on α-glucosidase or α-amylase.

Mechanistic Investigations of Cellular and Molecular Interactions

Identification of Specific Molecular Targets and Binding Pockets

The primary molecular target identified for the broader class of 4-chloro-N-phenyl benzamide derivatives is the p38α mitogen-activated protein kinase (MAPK). These compounds are designed to interact with the kinase, thereby blocking its catalytic activity which plays a role in inflammatory signaling pathways.

Interference with Key Biological Pathways (e.g., Microtubule Dynamics)

No specific research findings are publicly available that describe the interference of this compound with microtubule dynamics.

Exploration of Other Pharmacological Research Activities

Due to their activity as p38α MAPK inhibitors, derivatives of 4-chloro-N-phenyl benzamide have been investigated for a range of therapeutic applications. The inhibition of this target suggests potential for treating conditions such as cancer, rheumatoid arthritis, and inflammatory pain. Furthermore, this class of inhibitors has been explored for its relevance in addressing diseases like chronic obstructive pulmonary disease (COPD), COVID-19, and acute respiratory distress syndrome (ARDS).

Table 1: Summary of Investigated Pharmacological Activities for the 4-chloro-N-phenyl Benzamide Class of Compounds

| Activity Investigated | Target | Potential Therapeutic Areas |

| Kinase Inhibition | p38α Mitogen-activated Protein Kinase (MAPK) | Cancer, Inflammatory Diseases, COVID-19 |

Preclinical Assessment of Anti-inflammatory Effects

There are no publicly available research articles or data that have assessed the anti-inflammatory effects of this compound in preclinical models.

Investigation of Anticonvulsant Potential

There are no publicly available research articles or data that have investigated the anticonvulsant potential of this compound in preclinical models.

Structure Activity Relationship Sar and Lead Optimization Strategies for 4 Chloro N 3,5 Dimethylphenyl Benzamide

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological activity of a compound is intrinsically linked to its chemical structure. For 4-chloro-N-(3,5-dimethylphenyl)benzamide, modifications to its substituents can profoundly influence its efficacy and selectivity through a combination of electronic and steric effects, as well as the specific positioning of these substituents.

Electronic and Steric Effects of Substituents on Activity

The electronic properties of substituents can alter the charge distribution across the molecule, affecting its ability to interact with biological targets. The 4-chloro substituent on the benzoyl ring acts as an electron-withdrawing group through induction, which can influence the acidity of the amide proton and the hydrogen-bonding capacity of the carbonyl oxygen. This modification can be critical for establishing key interactions within a receptor's binding site.

Positional Isomer Effects on Pharmacological Profiles

The specific placement of substituents on the aromatic rings can dramatically alter the three-dimensional structure of the molecule and, consequently, its pharmacological profile. This is evident when comparing the crystal structure of this compound with its positional isomers. nih.gov

In this compound, the dihedral angle (the angle between the planes of the two aromatic rings) is a mere 11.5°. nih.gov This relatively planar conformation is a direct result of the meta, meta-substitution pattern of the methyl groups. However, shifting the methyl groups to other positions on the aniline (B41778) ring induces significant conformational changes. For instance, the 2,3-dimethyl isomer adopts a highly twisted conformation with a dihedral angle of 95.0°. nih.gov The 2,4-dimethyl and 3,4-dimethyl isomers also show distinct angles of 73.27° and 5.5°, respectively. nih.govresearchgate.net

These profound differences in molecular geometry mean that each isomer presents its pharmacophoric features in a unique spatial arrangement. Such conformational variance would lead to drastically different binding affinities and selectivities for a given biological target, underscoring the critical importance of substituent positioning in drug design.

| Compound | Methyl Substitution Pattern | Dihedral Angle Between Rings | Reference |

|---|---|---|---|

| This compound | 3,5-dimethyl | 11.5° | nih.gov |

| 4-chloro-N-(3,4-dimethylphenyl)benzamide | 3,4-dimethyl | 5.5° | nih.gov |

| 4-chloro-N-(2,4-dimethylphenyl)benzamide | 2,4-dimethyl | 73.27° | researchgate.net |

| 4-chloro-N-(2,3-dimethylphenyl)benzamide | 2,3-dimethyl | 95.0° | nih.gov |

Rational Design Principles for Enhanced Potency and Target Specificity

Rational drug design leverages an understanding of SAR to guide the synthesis of new molecules with improved properties. nih.gov For the this compound scaffold, strategies such as bioisosteric replacement and scaffold hopping are employed to enhance potency and target specificity.

Bioisosteric Replacements in the Benzamide (B126) Scaffold

Bioisosterism involves replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. nih.gov The central amide bond in the benzamide scaffold is a common target for such modifications.

While essential for binding in many cases, the amide bond can be susceptible to enzymatic cleavage. Replacing it with more stable bioisosteres can lead to compounds with better bioavailability. Potential replacements include groups like thioamides, ureas, or stable heterocyclic rings such as 1,2,4-oxadiazoles or 1,2,4-triazoles, which can mimic the hydrogen bonding and conformational properties of the original amide linker. nih.govmdpi.commdpi.com

| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Amide (-CONH-) | Thioamide (-CSNH-) | Alters electronic properties and H-bonding; may increase stability. | mdpi.com |

| Amide (-CONH-) | Urea (-NHCONH-) | Conserves H-bond donor/acceptor pattern; can alter geometry. | mdpi.com |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Metabolically stable ring that acts as a rigid scaffold. | mdpi.com |

| Amide (-CONH-) | 1,2,4-Triazole | Metabolically stable; introduces additional H-bond possibilities. | nih.gov |

Scaffold Hopping and Hybridization Approaches

Scaffold hopping is a more drastic lead optimization strategy where the core structure (scaffold) of a molecule is replaced with a structurally distinct one, while preserving the essential three-dimensional arrangement of key binding groups. nih.gov This technique is particularly useful for discovering novel chemotypes with improved properties or for navigating around existing patents. nih.gov If the N-phenylbenzamide core of this compound were associated with poor pharmacokinetics or toxicity, a scaffold hopping approach could replace it with, for example, an indole (B1671886) or quinoline-based core, provided the new scaffold could correctly orient the 4-chlorophenyl and 3,5-dimethylphenyl moieties to maintain target engagement.

Identification of Key Pharmacophoric Features Essential for Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features can be deduced from its structure and comparison with related molecules. nih.govnih.gov

The essential features likely include:

Hydrogen Bond Donor: The amide N-H group.

Hydrogen Bond Acceptor: The amide carbonyl oxygen (C=O).

Hydrophobic/Aromatic Region 1: The 4-chlorophenyl ring. The chlorine atom may also participate in halogen bonding, a specific type of non-covalent interaction.

Hydrophobic/Aromatic Region 2: The 3,5-dimethylphenyl ring. The specific substitution pattern is critical for defining the shape and size of this hydrophobic feature, likely fitting into a corresponding hydrophobic pocket on the target protein. nih.gov

The precise spatial arrangement of these four features, governed by the molecule's conformation (including the critical dihedral angle between the rings), is paramount for biological activity. Any modification that disrupts this optimal three-dimensional arrangement would be expected to reduce or abolish the compound's efficacy. researchgate.net

Correlation of Structural Motifs with Observed Biological Effects

The molecular architecture of this compound can be dissected into three primary structural motifs: the 4-chlorobenzoyl group (Ring A), the central amide linker, and the 3,5-dimethylphenyl group (Ring B). The spatial arrangement and electronic properties of these motifs are pivotal in dictating the molecule's interaction with biological targets. The amide group and the two aromatic rings have a specific geometric relationship, with the dihedral angles between the amide group and the benzoyl and aniline rings being 15.8° and 27.2°, respectively. The angle between the two rings is 11.5°.

While specific SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on structurally analogous N-arylbenzamides, particularly those investigated as kinase inhibitors, such as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Research on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives offers a close parallel for understanding how modifications to this scaffold can influence biological activity.

The 4-Chlorobenzoyl Moiety (Ring A): The substituent at the 4-position of the benzoyl ring is crucial for activity. The presence of a halogen, such as chlorine or bromine, is often associated with potent biological activity. In the context of FGFR1 inhibition, a 4-bromo substituent was found to be favorable. It is hypothesized that this halogen atom can engage in halogen bonding or occupy a specific hydrophobic pocket within the target's active site. Modifications at this position, such as replacing the chlorine with other halogens or with small alkyl or alkoxy groups, would be a primary step in lead optimization to probe the size and electronic requirements of this pocket.

The Amide Linker: The amide bond serves as a rigidifying element and a key hydrogen bonding donor (N-H) and acceptor (C=O). Its planarity influences the relative orientation of the two aromatic rings. Modifications to the amide linker, such as inversion to a retro-amide or replacement with bioisosteres like an ester, urea, or sulfonamide, could significantly alter the compound's hydrogen bonding capacity and conformational flexibility, thereby impacting its biological activity.

The 3,5-Dimethylphenyl Moiety (Ring B): The substitution pattern on the N-phenyl ring is critical for target recognition and selectivity. The two methyl groups at the 3 and 5 positions provide steric bulk and lipophilicity, which can enhance binding to hydrophobic subpockets in the target protein. In the analogous 4-bromo-N-(3,5-dimethoxyphenyl)benzamide series, the methoxy (B1213986) groups at these positions were shown to be important for activity. The substitution of these methyl groups with other functionalities, such as methoxy, trifluoromethyl, or cyano groups, would modulate the electronic and steric properties of this ring and its interaction with the target.

To illustrate the potential impact of structural modifications, the following table presents hypothetical data based on the observed trends in related N-arylbenzamide series targeting protein kinases. The biological activity is represented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

| Compound ID | Ring A Substitution (4-position) | Ring B Substitution (3,5-positions) | Linker Modification | Hypothetical IC50 (µM) |

| 1 | Cl | CH₃, CH₃ | Amide | 5.2 |

| 2 | Br | CH₃, CH₃ | Amide | 3.8 |

| 3 | F | CH₃, CH₃ | Amide | 7.1 |

| 4 | CH₃ | CH₃, CH₃ | Amide | 10.5 |

| 5 | Cl | OCH₃, OCH₃ | Amide | 2.1 |

| 6 | Cl | CF₃, CF₃ | Amide | 8.9 |

| 7 | Cl | CH₃, CH₃ | Retro-amide | > 20 |

| 8 | Cl | CH₃, H | Amide | 15.4 |

This table is for illustrative purposes and the IC50 values are hypothetical.

Development of SAR Hypotheses

Based on the analysis of the structural motifs and data from related compound series, several SAR hypotheses for this compound can be formulated to guide lead optimization efforts.

Hypothesis 1: The nature of the substituent at the 4-position of the benzoyl ring significantly influences potency. It is hypothesized that a halogen atom, particularly chlorine or bromine, is optimal for activity, likely due to favorable interactions within a specific region of the binding site. Substitution with smaller or larger groups, or with groups of different electronic character, is expected to decrease potency.

Hypothesis 2: The disubstitution pattern on the N-phenyl ring is critical for maintaining the correct conformation for binding. The presence of two substituents at the 3 and 5 positions is thought to orient the phenyl ring in a manner that is conducive to productive interactions with the target. It is further hypothesized that substituents capable of forming hydrogen bonds or engaging in favorable hydrophobic interactions in this region will enhance activity. For instance, replacing the methyl groups with methoxy groups could introduce beneficial hydrogen bond acceptor properties.

Hypothesis 3: The integrity and orientation of the central amide linker are essential for biological activity. The amide bond is hypothesized to act as a crucial hydrogen bond donor and acceptor, anchoring the molecule within the active site. Any modification that disrupts this hydrogen bonding pattern or significantly alters the dihedral angles between the rings is predicted to be detrimental to activity.

These hypotheses provide a rational framework for the design of new analogs of this compound. A systematic lead optimization campaign would involve the synthesis and biological evaluation of compounds that test these hypotheses. For example, a series of analogs could be synthesized with variations at the 4-position of the benzoyl ring (e.g., F, Br, I, CH₃, OCH₃) while keeping the rest of the molecule constant. Similarly, another series could explore different substituents at the 3 and 5 positions of the N-phenyl ring. The resulting biological data would then be used to refine the SAR model and guide the design of more potent and selective compounds.

Future Research Directions and Translational Perspectives for 4 Chloro N 3,5 Dimethylphenyl Benzamide

Integration in Chemical Biology Probes for Target Validation

The development of chemical probes is a critical aspect of translational research, enabling the identification and validation of new therapeutic targets. The 4-chloro-N-(3,5-dimethylphenyl)benzamide scaffold holds potential for the design of such probes. By incorporating reporter tags, such as fluorophores or biotin, onto the benzamide (B126) structure, researchers could create tools to visualize and isolate its cellular binding partners.

Future research could focus on synthesizing derivatives of this compound that are suitable for use as chemical probes. For instance, functional groups amenable to click chemistry could be introduced onto the dimethylphenyl or chlorobenzoyl rings. These modified probes could then be used in cell-based assays to pull down interacting proteins, which can be subsequently identified by mass spectrometry. This approach would be invaluable for elucidating the mechanism of action of this class of compounds and for validating novel drug targets.

Exploration in Early-Stage Drug Discovery Lead Optimization Programs

The N-arylbenzamide core is a recurring motif in a variety of biologically active compounds, including those with potential as multi-target agents for complex diseases like Alzheimer's. mdpi.com Substituted benzamides are being investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are key targets in Alzheimer's disease research. mdpi.com

In the context of lead optimization, this compound can serve as a foundational scaffold for the systematic exploration of structure-activity relationships (SAR). The chloro and dimethyl substitutions on the phenyl rings are key starting points for modification. Future medicinal chemistry campaigns could involve the synthesis of analog libraries with variations at these positions to enhance potency, selectivity, and pharmacokinetic properties. For example, the 4-chloro substituent could be replaced with other halogens or hydrogen bond-donating/accepting groups to probe interactions within a target's binding site. Similarly, the 3,5-dimethylphenyl moiety can be altered to explore the impact of steric and electronic effects on biological activity.

The following table outlines potential modifications to the this compound scaffold for lead optimization studies:

| Modification Site | Example Modifications | Rationale for Exploration |

| 4-position of the benzoyl ring | -F, -Br, -I, -CN, -OCH3 | To investigate the influence of electronics and size on binding affinity and selectivity. |

| 3,5-positions of the N-phenyl ring | -CH3, -CF3, -Cl, -OCH3 | To probe the steric and electronic requirements of the binding pocket. |

| Amide linker | Thioamide, reverse amide | To alter hydrogen bonding capacity and conformational rigidity. |

Potential for Development of Novel Research Tools

Beyond its direct therapeutic potential, this compound and its analogs could be developed into novel research tools to investigate fundamental biological processes. For example, if a specific biological target is identified, radiolabeled versions of the compound could be synthesized for use in positron emission tomography (PET) imaging to study target engagement and distribution in vivo.

Furthermore, the benzamide scaffold can be functionalized to create photoaffinity labels. These tools contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the binding site, providing valuable structural information for rational drug design. The development of such research tools from the this compound structure would significantly contribute to our understanding of its biological interactions.

Emerging Research Applications of Benzamide Derivatives

The benzamide scaffold is at the forefront of several emerging areas of research. Substituted benzamides have been identified as potential modulators of dopamine (B1211576) receptors, with implications for the treatment of psychiatric disorders. nih.gov Additionally, N-arylbenzamide derivatives are being explored as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a promising therapeutic target for Parkinson's disease. nih.gov

The versatility of the benzamide structure allows it to be adapted to target a wide array of proteins. Recent studies have shown that benzamide derivatives can be designed to inhibit hedgehog signaling, a pathway implicated in certain cancers. nih.gov The continued exploration of new biological targets for this class of compounds is an active area of research. As new disease mechanisms are uncovered, the this compound scaffold could be adapted to create novel therapeutic agents for a variety of emerging therapeutic targets. nih.gov

Q & A

Q. What synthetic methodologies are employed to prepare 4-chloro-N-(3,5-dimethylphenyl)benzamide, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic acyl substitution between 4-chlorobenzoyl chloride and 3,5-dimethylaniline. A typical protocol involves dissolving the reactants in N,N-dimethylformamide (DMF) at 60°C under anhydrous conditions . Yield optimization requires stoichiometric control (e.g., 1:1 molar ratio of acid chloride to amine) and inert atmosphere to prevent hydrolysis. Post-synthesis purification is achieved through recrystallization using ethanol or methanol. Characterization via -NMR and IR spectroscopy confirms the amide bond formation (e.g., C=O stretch at ~1650 cm) .

Q. What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

- Spectroscopy : -NMR confirms aromatic proton environments (e.g., singlet for 3,5-dimethylphenyl protons at δ ~6.7 ppm) and absence of unreacted amine (δ ~2–5 ppm for NH). IR identifies key functional groups (amide C=O, aromatic C-Cl) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (P2/c space group) with unit cell parameters a = 14.2763 Å, b = 10.7038 Å, c = 9.5245 Å, and β = 108.087°. Hydrogen-bonding networks (N–H···O=C) stabilize the crystal lattice .

Q. How does the substituent pattern on the phenyl rings influence the compound’s solubility and stability?

The 3,5-dimethyl groups on the aniline moiety introduce steric hindrance, reducing solubility in polar solvents but enhancing thermal stability. The 4-chloro substituent on the benzamide ring increases crystallinity due to halogen bonding interactions. Solubility testing in DMSO, ethanol, and water (with surfactants) provides empirical data for formulation studies .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing, and how do they affect material properties?

SC-XRD analysis shows two key interactions:

- N–H···O hydrogen bonds between amide groups (distance ~2.08 Å) form chains along the b-axis.

- π-π stacking between aromatic rings (centroid distance ~3.8 Å) creates layered structures .

These interactions contribute to high melting points (>200°C) and low hygroscopicity, making the compound suitable for solid-state applications .

Q. How can computational methods (e.g., DFT) predict reactivity or optimize synthetic pathways?

Density Functional Theory (DFT) calculations assess electronic effects of substituents. For example:

- The chloro group’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilic reactivity at the amide oxygen.

- Solvent effects (e.g., DMF polarity) are modeled using the Polarizable Continuum Model (PCM) to predict reaction kinetics . Such studies guide solvent selection and catalyst design for scale-up.

Q. What strategies resolve discrepancies between experimental and theoretical data (e.g., NMR chemical shifts vs. DFT predictions)?

- Cross-validation : Compare experimental -NMR shifts with DFT-calculated isotropic shielding constants (e.g., using B3LYP/6-311+G(d,p)). Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .

- Dynamic NMR : Variable-temperature studies detect hindered rotation of the amide bond, which DFT static models may overlook .

Q. How is the compound’s bioactivity explored in structure-activity relationship (SAR) studies?

- Pharmacophore mapping : The chloro and dimethyl groups are hypothesized to enhance lipophilicity and target binding (e.g., enzyme active sites).

- In vitro assays : Test inhibition of kinases or proteases, correlating IC values with substituent electronic profiles (Hammett σ constants) .

Methodological Guidance

8. Designing experiments to assess thermal stability:

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Decomposition onset >250°C confirms stability for high-temperature applications .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and assess purity via sharp endothermic peaks .

9. Resolving ambiguous spectroscopic data:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.